3,6-Dibromo-4-chloro-8-methylquinoline
Description
3,6-Dibromo-4-chloro-8-methylquinoline is a halogenated quinoline derivative characterized by bromine substituents at positions 3 and 6, a chlorine atom at position 4, and a methyl group at position 8. Quinolines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.
Properties
CAS No. |
1204810-70-7 |
|---|---|
Molecular Formula |
C10H6Br2ClN |
Molecular Weight |
335.423 |
IUPAC Name |
3,6-dibromo-4-chloro-8-methylquinoline |
InChI |
InChI=1S/C10H6Br2ClN/c1-5-2-6(11)3-7-9(13)8(12)4-14-10(5)7/h2-4H,1H3 |
InChI Key |
CHPQIUQNPXDEEW-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=C1)Br)C(=C(C=N2)Br)Cl |
Synonyms |
4-Chloro-3,6-dibromo-8-methylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomerism :
- 6-Bromo-3,4-dichloro-8-methylquinoline (CAS: 1204810-26-3) differs from the target compound in halogen placement: bromine at position 6 and chlorine at 3 and 4.
- 4-Chloro-6,7-dimethoxyquinoline replaces bromine with methoxy groups at positions 6 and 7, enhancing solubility due to polar oxygen atoms but reducing electrophilicity compared to halogenated analogs .
Functional Group Variations :
- Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6h) features a ketone and ester group at positions 4 and 3, respectively. These groups increase hydrogen-bonding capacity and metabolic stability compared to the target compound’s methyl and halogen substituents .
- 6-Bromo-4,8-dichloro-quinoline-3-carbonitrile (from Biopharmacule’s catalog) includes a nitrile group at position 3, which introduces strong electron-withdrawing effects absent in the target compound .
Physical and Chemical Properties
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